molecular formula C12H14N2O2 B14894956 n-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide

n-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide

Cat. No.: B14894956
M. Wt: 218.25 g/mol
InChI Key: YTFFSXPQVCIGHQ-UHFFFAOYSA-N
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Description

N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide is an organic compound that features a benzyl group substituted with a cyano group at the 3-position, a methoxy group at the 2-position, and an N-methylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide typically involves the reaction of 3-cyanobenzyl chloride with 2-methoxy-N-methylacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the cyano group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzyl derivatives.

Scientific Research Applications

N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano and methoxy groups can influence the compound’s binding affinity and selectivity through electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Cyanobenzyl)-2-methoxyacetamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.

    N-(3-Cyanobenzyl)-N-methylacetamide: Lacks the methoxy group, which can influence its chemical properties and applications.

    3-Cyanobenzylamine: A simpler structure that can serve as a precursor for more complex derivatives.

Uniqueness

N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide is unique due to the combination of functional groups that provide a balance of reactivity and stability

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N-[(3-cyanophenyl)methyl]-2-methoxy-N-methylacetamide

InChI

InChI=1S/C12H14N2O2/c1-14(12(15)9-16-2)8-11-5-3-4-10(6-11)7-13/h3-6H,8-9H2,1-2H3

InChI Key

YTFFSXPQVCIGHQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)C#N)C(=O)COC

Origin of Product

United States

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